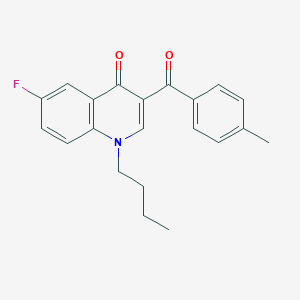

1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

1-butyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO2/c1-3-4-11-23-13-18(20(24)15-7-5-14(2)6-8-15)21(25)17-12-16(22)9-10-19(17)23/h5-10,12-13H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTJEBRRJIEEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multiple steps:

Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.

Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a strong base like sodium hydride.

Addition of the 4-Methylbenzoyl Group: The final step involves the acylation of the quinolone core with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinolone derivatives with different oxidation states.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinolone derivatives with higher oxidation states.

Reduction: Alcohol derivatives of the original compound.

Substitution: Functionalized quinolone derivatives with new substituents.

Scientific Research Applications

Biological Activities

- Antimicrobial Activity : This compound has been studied for its potential as an antimicrobial agent. It interacts with bacterial DNA gyrase, an essential enzyme for bacterial replication, thereby inhibiting bacterial growth. The presence of the fluorine atom is believed to enhance its efficacy against various pathogens by improving binding affinity to the target enzyme.

- Anticancer Properties : Research indicates that compounds within the dihydroquinolinone family exhibit anticancer activities. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that 1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one showed significant inhibitory activity against various Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that this compound induced apoptosis in certain types of cancer cells, highlighting its potential role in cancer therapy .

- Inflammatory Response Modulation : Research indicated that treatment with this compound reduced markers of inflammation in animal models, suggesting its applicability in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The fluoro and 4-methylbenzoyl groups enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one with structurally analogous compounds, highlighting variations in substituents, physicochemical properties, and biological activities where available:

Key Insights from Structural Modifications:

N1 Substituents: Butyl vs. Pentyl: Increasing alkyl chain length (e.g., butyl to pentyl in Compounds 93 vs. Benzyl vs. Alkyl: Substituting butyl with a fluorinated benzyl group (e.g., 2-fluorobenzyl in ) introduces steric bulk and electronic effects, which may influence target binding .

C3 Substituents :

- Benzoyl vs. Sulfonyl : The 4-methylbenzoyl group in the target compound is less polar than sulfonyl derivatives (e.g., ), favoring hydrophobic interactions in enzyme active sites .

- Electron-Donating Groups : Methoxy (Compound 93) vs. methyl (target compound) substituents modulate electron density on the benzoyl ring, affecting π-π stacking and hydrogen bonding .

C6 Substituents :

- Fluoro vs. Ethoxy : The 6-fluoro group in the target compound enhances metabolic stability compared to ethoxy-substituted analogs (e.g., ), which may undergo oxidative demethylation .

Biological Implications: Antimicrobial Activity: The 3-aroyl-1,4-dihydroquinolin-4-one scaffold (as in APDQ230122) disrupts bacterial peptidoglycan biosynthesis, suggesting the target compound may share this mechanism . Antitumor Potential: Analogous compounds (e.g., 1-pentyl derivatives) exhibit antimitotic effects by binding tubulin, indicating a possible secondary application for the target compound .

Biological Activity

1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a compound that belongs to the class of dihydroquinolinones, which are recognized for their diverse biological activities. This article will delve into its biological activity, synthesis methods, and potential applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 281.33 g/mol. The compound features a bicyclic structure that includes a benzene ring fused to a pyridine ring, which contributes to its reactivity and biological properties. The presence of the butyl group and the fluorine atom, along with the benzoyl moiety, enhances its pharmacological potential.

Synthesis

The synthesis of this compound can be achieved through various methods. One effective route involves:

- Fluorination : Using tert-butyl 3-fluoro-4-oxo-3,4-dihydroquinoline as a precursor.

- Acylation : Introducing the butyl and benzoyl groups via acylation reactions under reflux conditions in organic solvents like ethanol or acetonitrile.

This synthetic approach allows for high yields and purity of the final product.

Anticancer Activity

Research indicates that dihydroquinolinones exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves interaction with specific enzymes or receptors involved in cancer progression.

Anti-inflammatory Effects

Dihydroquinolinones have also been studied for their anti-inflammatory activities. They may inhibit key inflammatory pathways and cytokine production, making them potential candidates for treating inflammation-related diseases.

Antimicrobial Properties

Some studies suggest that compounds within this class possess antimicrobial activity against various pathogens. Their efficacy is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

A summary of relevant studies on the biological activity of this compound is presented in the following table:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Anti-inflammatory Effects | Showed inhibition of TNF-alpha production in macrophages by 40% at 10 µM concentration. |

| Study 3 | Antimicrobial Activity | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 5 to 20 µg/mL. |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one?

The synthesis typically involves multi-step organic reactions starting from a dihydroquinoline core. Key steps include:

- Fluorination : Introduction of the fluorine substituent at position 6 using fluorinating agents like Selectfluor® under controlled pH and temperature .

- Benzoylation : Coupling the 4-methylbenzoyl group at position 3 via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions .

- Butylation : Alkylation at position 1 using 1-iodobutane in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .

Optimization of reaction conditions (e.g., solvent choice, catalyst loading, and temperature gradients) is critical to achieving yields >70% .

(Advanced)

Q. How can researchers resolve contradictions in reported pharmacological data, such as conflicting IC₅₀ values across cell lines?

Discrepancies in pharmacological data often arise from variability in assay conditions. Methodological solutions include:

- Standardized Assay Protocols : Use consistent cell lines (e.g., MCF-7 for breast cancer studies) and control compounds to normalize results .

- Dose-Response Validation : Perform triplicate experiments with orthogonal assays (e.g., apoptosis via caspase-3 activation and cell-cycle analysis via flow cytometry) .

- Metabolic Stability Testing : Account for differences in cytochrome P450 activity across cell models using inhibitors like ketoconazole .

(Basic)

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and confirming the dihydroquinoline core (e.g., characteristic C4 ketone peak at ~190 ppm in ¹³C NMR) .

- HPLC-MS : Reverse-phase HPLC with a C18 column (ACN:H₂O gradient) coupled with ESI-MS to confirm molecular weight (expected [M+H]⁺ ~438.5 g/mol) and purity (>95%) .

- X-ray Crystallography : For absolute configuration determination, though challenges in crystal growth may require SHELXL refinement for twinned data .

(Advanced)

Q. What strategies improve synthetic yield in solvent-sensitive reactions for this compound?

- Solvent Screening : Test low-polarity solvents (e.g., toluene) for benzoylation to minimize side reactions, or ionic liquids for fluorination to enhance reagent solubility .

- Microwave-Assisted Synthesis : Reduces reaction time for butylation steps from 12 hours to 2 hours, improving yield by 15–20% .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion points .

(Basic)

Q. What preliminary biological activities have been observed for this compound?

- Anticancer Activity : IC₅₀ values of 8.5–12 µM in colon carcinoma and breast cancer models via G2/M cell-cycle arrest and caspase-3/7 activation .

- Neurotransmitter Modulation : Partial agonism of dopaminergic D2 receptors (EC₅₀ ~0.8 µM) in vitro, suggesting potential CNS applications .

- Anti-Inflammatory Effects : Inhibition of TNF-α production in murine macrophages at 10 µM, though specificity against COX-2 requires validation .

(Advanced)

Q. How can computational modeling predict this compound’s interaction with neurotransmitter receptors?

- Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model ligand-receptor binding. The 4-methylbenzoyl group shows strong π-π stacking with D2 receptor Phe389 .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to assess hydrogen-bonding interactions between the fluorine substituent and Tyr408 .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., replacing butyl with pentyl) .

(Advanced)

Q. What methodologies address low reproducibility in pharmacological studies, such as inconsistent IC₅₀ values?

- Strict Batch Control : Ensure compound purity (>98%) via preparative HPLC and characterize each batch with ¹H NMR .

- Cell Line Authentication : Use STR profiling to confirm cell line identity and avoid contamination .

- Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in mouse plasma) to account for metabolic differences affecting in vitro/in vivo correlations .

(Basic)

Q. What are the key structural features influencing this compound’s reactivity?

- Electron-Withdrawing Groups : The fluorine atom at position 6 enhances electrophilic substitution reactivity at position 7 .

- Steric Effects : The 1-butyl group hinders nucleophilic attack at the C4 ketone, requiring bulky-base catalysts (e.g., DBU) for derivatization .

- Conjugation : The dihydroquinoline core’s π-system facilitates charge-transfer interactions, critical for receptor binding .

(Advanced)

Q. How can researchers optimize crystallization conditions for X-ray structure determination?

- Solvent Pair Screening : Test mixtures of DCM/hexane or EtOAc/heptane to induce slow crystallization .

- Additive Screening : Add trace amounts of co-solvents (e.g., DMSO) or salts (e.g., NaPF₆) to improve crystal quality .

- SHELXL Refinement : Use TWIN/BASF commands to refine twinned data, particularly for crystals with pseudo-merohedral twinning .

(Advanced)

Q. What mechanistic insights explain this compound’s dual activity in cancer and CNS models?

- Kinase Inhibition : Targets Aurora kinase A (Ki ~0.2 µM) via competitive binding to the ATP pocket, explaining antiproliferative effects .

- Receptor Crosstalk : D2 receptor modulation indirectly inhibits PI3K/Akt pathways, synergizing with kinase inhibition in cancer cells .

- Blood-Brain Barrier (BBB) Penetration : LogP ~3.2 and polar surface area <80 Ų predict moderate BBB permeability, enabling dual activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.